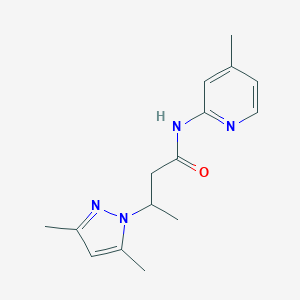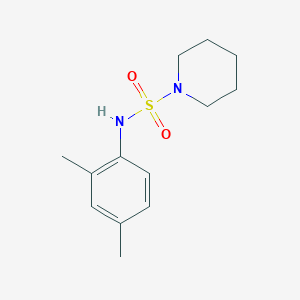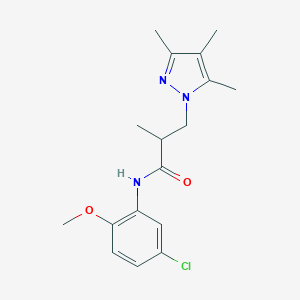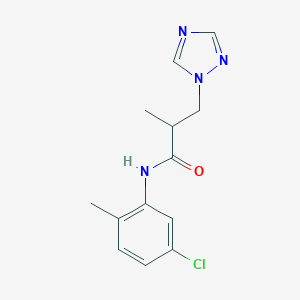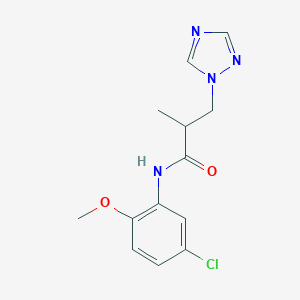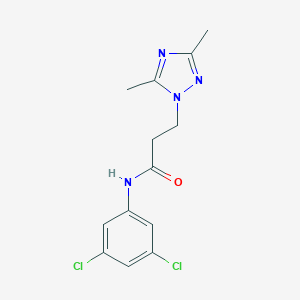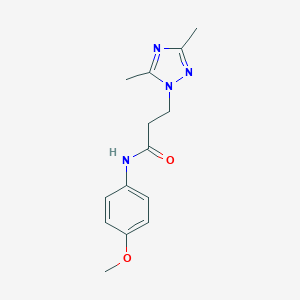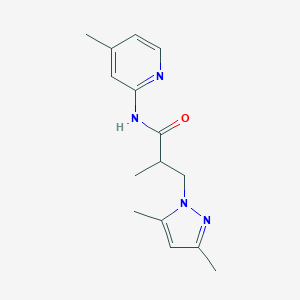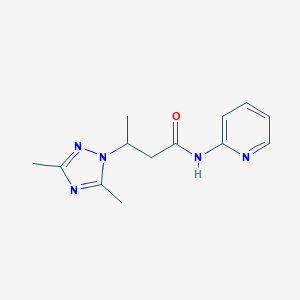
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling. This results in the downregulation of key survival and proliferation pathways in B cells, leading to their apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to inhibit the activation of macrophages and other immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It is rapidly absorbed and distributed to target tissues, including lymphoid organs and bone marrow. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has several advantages as a tool compound for laboratory experiments. It has a well-defined mechanism of action and a favorable pharmacokinetic profile, making it a reliable tool for studying B-cell biology and signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be effective in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, making it a versatile tool for research.
However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide in laboratory experiments. It is a potent inhibitor of BTK, which may lead to off-target effects and non-specific inhibition of other kinases. This can make it difficult to interpret the results of experiments using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide is a small molecule inhibitor, which may limit its utility in certain experimental systems, such as genetic knockouts or gene editing techniques.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. One area of interest is the development of combination therapies using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is the exploration of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide as a treatment for autoimmune diseases and inflammatory disorders, beyond its current applications in preclinical models. Additionally, there is ongoing research into the optimization of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and the development of new BTK inhibitors with improved selectivity and efficacy.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide involves several steps, including the coupling of 5-chloro-2-methoxyaniline with 4-(morpholinosulfonyl)piperazine, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained through crystallization and purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has demonstrated potent inhibition of BTK activity, leading to the suppression of B-cell proliferation and survival. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
In addition to its anti-cancer properties, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has shown potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. BTK inhibition has been shown to modulate the immune response and reduce inflammation, making it an attractive target for these conditions.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O5S/c1-26-16-3-2-14(18)12-15(16)19-17(23)13-20-4-6-21(7-5-20)28(24,25)22-8-10-27-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZISNHNYFDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

